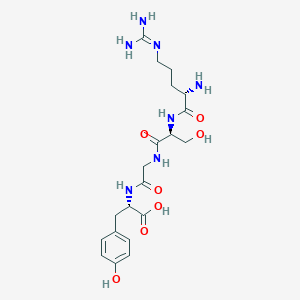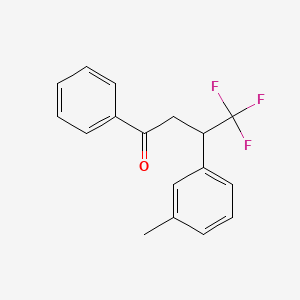
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. This group can influence the compound’s binding affinity to enzymes and receptors, thereby affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: This compound also contains trifluoromethyl groups and is used in similar applications.
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Another compound with trifluoromethyl groups, used in different chemical reactions.
Uniqueness
4,4,4-Trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
921932-50-5 |
|---|---|
Molecular Formula |
C17H15F3O |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(3-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O/c1-12-6-5-9-14(10-12)15(17(18,19)20)11-16(21)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 |
InChI Key |
CGIJUVCZZGSWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


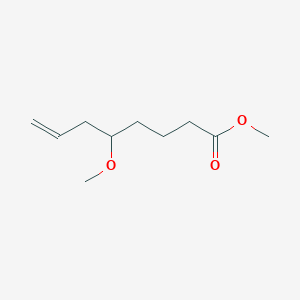
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

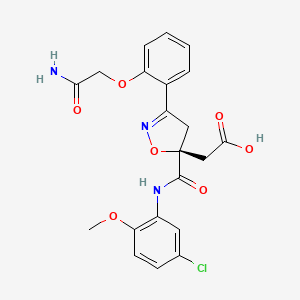
![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
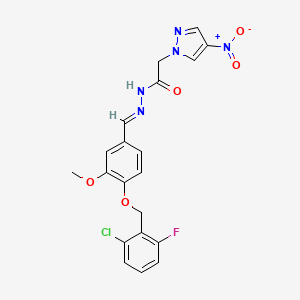
![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)


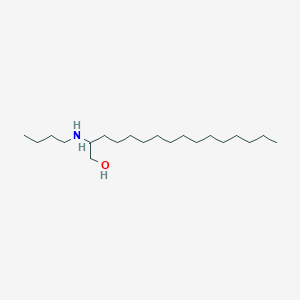
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
